Diiodomethane-d2

Catalog No.
S1517253
CAS No.
15729-58-5
M.F
CH2I2
M. Wt
269.848 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diiodomethane-d2

CAS Number

15729-58-5

Product Name

Diiodomethane-d2

IUPAC Name

dideuterio(diiodo)methane

Molecular Formula

CH2I2

Molecular Weight

269.848 g/mol

InChI

InChI=1S/CH2I2/c2-1-3/h1H2/i1D2

InChI Key

NZZFYRREKKOMAT-DICFDUPASA-N

SMILES

C(I)I

Canonical SMILES

C(I)I

Isomeric SMILES

[2H]C([2H])(I)I

Primary Application: Retro-Diels-Alder Studies

Diiodomethane-d2, also known as Methylene-d2 iodide, finds its primary application in retro-Diels-Alder reactions. These reactions are the reverse of the Diels-Alder reaction, a powerful tool in organic synthesis for constructing complex molecules. In a retro-Diels-Alder reaction, a molecule containing a cyclohexene ring breaks apart to form two simpler molecules, often with the help of heat or a catalyst.

Diiodomethane-d2 plays a crucial role in these studies by serving as a deuterium source. Deuterium is a stable isotope of hydrogen, meaning it has one neutron in its nucleus compared to the usual zero neutrons in standard hydrogen. By incorporating deuterium atoms into specific positions in the starting material, researchers can track the reaction mechanism and gain valuable insights into the reaction pathway.

One specific example involves the preparation of deuterated fulvene. Fulvene is a highly reactive molecule with a four-membered ring structure. Diiodomethane-d2 can be used to introduce deuterium atoms into the fulvene molecule, allowing researchers to study its reactivity and behavior in more detail.

Additional Potential Applications

While the primary application of Diiodomethane-d2 lies in retro-Diels-Alder studies, its unique properties suggest potential for exploration in other research areas. These include:

  • Synthesis of other deuterated compounds: Due to its ability to act as a deuterium source, Diiodomethane-d2 could be used in the synthesis of various other deuterated molecules for diverse research purposes.
  • Investigating reaction mechanisms: Similar to its role in retro-Diels-Alder studies, Diiodomethane-d2 could be employed in various reactions to introduce deuterium and track reaction mechanisms in different contexts.
  • NMR spectroscopy: Deuterated molecules often exhibit specific signatures in nuclear magnetic resonance (NMR) spectroscopy, making them valuable tools for studying complex molecules and their interactions. Diiodomethane-d2 could potentially be used in conjunction with NMR for such investigations.

Diiodomethane-d2, also known as deuterated diiodomethane, is a heavy isotope-labeled derivative of diiodomethane (CH2I2). Its molecular formula is CH2I2, where two hydrogen atoms are replaced by deuterium atoms, resulting in a compound with enhanced physical and chemical properties. Diiodomethane-d2 is a colorless to light yellow liquid with a chloroform-like odor and a high density of approximately 3.325 g/cm³ at 20°C. It is slightly soluble in water but readily dissolves in organic solvents, making it useful in various chemical applications .

Diiodomethane-d2 shares similar hazards to diiodomethane. It is:

  • Suspected carcinogen: Exposure is linked to potential cancer risk [].
  • Toxic by inhalation and ingestion: Can cause respiratory problems and irritation if inhaled or ingested [].
  • Skin and eye irritant: Contact with skin or eyes can cause irritation [].
  • Light and heat sensitive: Decomposes upon prolonged exposure to light or heat.
Similar to its non-deuterated counterpart:

  • Simmons-Smith Reaction: In this reaction, diiodomethane-d2 acts as a source of methylene (CH2) groups, facilitating the synthesis of cyclopropanes from alkenes. The reaction proceeds via zinc intermediates rather than free carbenes .
  • Photodecomposition: Under UV light, diiodomethane-d2 can undergo photodecomposition, leading to the formation of iodine oxides and other products. Studies have shown that this process can result in the formation of aerosols in the atmosphere .
  • Reactivity with Olefins: Diiodomethane-d2 can react with olefins to produce cyclopropanes with high stereospecificity, similar to the reactions involving its non-deuterated form .

Diiodomethane-d2 can be synthesized through several methods:

  • Finkelstein Reaction: This method involves the reaction of dichloromethane with sodium iodide in acetone:
    CH2Cl2+2NaICH2I2+2NaCl\text{CH}_2\text{Cl}_2+2\text{NaI}\rightarrow \text{CH}_2\text{I}_2+2\text{NaCl}
  • Reduction of Iodoform: Diiodomethane-d2 can also be produced by reducing iodoform (CHI3) using elemental phosphorus or sodium arsenite:
    CHI3+Na3AsO3+NaOHCH2I2+NaI+Na3AsO4\text{CHI}_3+\text{Na}_3\text{AsO}_3+\text{NaOH}\rightarrow \text{CH}_2\text{I}_2+\text{NaI}+\text{Na}_3\text{AsO}_4

These methods allow for the production of deuterated forms suitable for various applications in research and synthesis .

Diiodomethane-d2 has several applications:

  • NMR Spectroscopy: Its unique isotopic labeling makes it valuable for nuclear magnetic resonance spectroscopy, allowing researchers to study molecular structures and dynamics more precisely.
  • Organic Synthesis: It serves as a reagent for installing methylene groups in organic synthesis, particularly useful in the preparation of complex organic molecules.
  • Gemology: Like its non-deuterated form, it is used as an optical contact liquid for determining the refractive index of gemstones due to its high density and refractive index .

Studies involving diiodomethane-d2 often focus on its interactions in organic synthesis and photochemical processes. The isotope effect introduced by deuteration can lead to differences in reaction rates and mechanisms compared to non-deuterated compounds. This characteristic is particularly useful in mechanistic studies where understanding the role of hydrogen versus deuterium can provide insights into reaction pathways .

Diiodomethane-d2 is part of a broader class of halogenated methanes. Here are some similar compounds:

Compound NameMolecular FormulaUnique Characteristics
DiiodomethaneCH₂I₂High density; used as optical contact liquid
DichloromethaneCH₂Cl₂Common solvent; less dense than diiodomethane
IodomethaneCH₃ILess dense; used as a methylating agent
BromoformCHBr₃Heavier than dichloromethane; used in organic synthesis
ChloroformCHCl₃Solvent with distinct properties; less toxic than iodo-

Diiodomethane-d2's uniqueness lies in its isotopic labeling, which allows for specific applications in spectroscopy and synthesis that are not possible with its non-deuterated counterparts. The presence of deuterium alters reaction kinetics and mechanisms, making it an important tool in chemical research .

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Diiodo(~2~H_2_)methane

Dates

Modify: 2023-08-15

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